molecular formula C5H11NO2S B13521635 ((3-Aminopropyl)thio)acetic acid

((3-Aminopropyl)thio)acetic acid

Cat. No.: B13521635
M. Wt: 149.21 g/mol
InChI Key: DRPIARVWHCYTHL-UHFFFAOYSA-N
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Description

((3-Aminopropyl)thio)acetic acid is an organic compound that contains both an amino group and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Aminopropyl)thio)acetic acid typically involves the reaction of 3-aminopropylamine with thioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

NH2(CH2)3NH2+HSCH2COOHNH2(CH2)3SCH2COOH\text{NH}_2\text{(CH}_2\text{)}_3\text{NH}_2 + \text{HSCH}_2\text{COOH} \rightarrow \text{NH}_2\text{(CH}_2\text{)}_3\text{SCH}_2\text{COOH} NH2​(CH2​)3​NH2​+HSCH2​COOH→NH2​(CH2​)3​SCH2​COOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

((3-Aminopropyl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

((3-Aminopropyl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3-Aminopropyl)thio)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions, while the thioether group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.

    3-Mercaptopropionic acid: Contains a thiol group instead of a thioether group.

    Cysteamine: Contains both an amino group and a thiol group.

Uniqueness

((3-Aminopropyl)thio)acetic acid is unique due to the presence of both an amino group and a thioether group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

2-(3-aminopropylsulfanyl)acetic acid

InChI

InChI=1S/C5H11NO2S/c6-2-1-3-9-4-5(7)8/h1-4,6H2,(H,7,8)

InChI Key

DRPIARVWHCYTHL-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCC(=O)O

Origin of Product

United States

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